1-Benzyl-4,4-dimethyl-3,5-dinitropiperidine
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Overview
Description
1-Benzyl-4,4-dimethyl-3,5-dinitropiperidine is a chemical compound with the molecular formula C14H19N3O4. Its average mass is approximately 293.3 Da . This compound belongs to the class of piperidines, which are heterocyclic organic compounds containing a six-membered ring with one nitrogen atom.
Preparation Methods
The synthetic routes for 1-Benzyl-4,4-dimethyl-3,5-dinitropiperidine involve several steps
Step 1 Synthesis of 1-Benzyl-4,4-dimethylpiperidine: Start by alkylating piperidine with benzyl chloride to obtain 1-benzyl-4,4-dimethylpiperidine.
Step 2 Nitration: Nitrate the benzyl group using a mixture of nitric acid and sulfuric acid. This leads to the formation of this compound.
Chemical Reactions Analysis
1-Benzyl-4,4-dimethyl-3,5-dinitropiperidine can undergo various reactions:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas over a metal catalyst.
Substitution: The benzyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Oxidation: Oxidation of the amino groups can yield corresponding imines or oximes.
Common reagents include hydrogen gas (for reduction), alkyl halides (for substitution), and oxidizing agents (for oxidation).
Scientific Research Applications
1-Benzyl-4,4-dimethyl-3,5-dinitropiperidine finds applications in various fields:
Chemistry: Used as a building block for the synthesis of other compounds.
Medicine: Investigated for potential pharmacological activities due to its unique structure.
Industry: May serve as a precursor in the production of specialty chemicals.
Mechanism of Action
The exact mechanism of action for this compound remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While 1-Benzyl-4,4-dimethyl-3,5-dinitropiperidine is relatively unique, it shares some similarities with other nitro-substituted piperidines. its specific properties set it apart from its counterparts.
Remember that research on this compound is ongoing, and its full potential awaits exploration in various scientific contexts
Properties
Molecular Formula |
C14H19N3O4 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
1-benzyl-4,4-dimethyl-3,5-dinitropiperidine |
InChI |
InChI=1S/C14H19N3O4/c1-14(2)12(16(18)19)9-15(10-13(14)17(20)21)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3 |
InChI Key |
CHKBIURCLZRTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CN(CC1[N+](=O)[O-])CC2=CC=CC=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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